4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone

Description

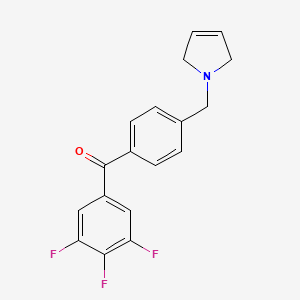

4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone is a fluorinated benzophenone derivative characterized by a pyrrolinium-methyl group attached to the 4' position of the benzophenone core and three fluorine atoms at the 3, 4, and 5 positions of the adjacent benzene ring. Its molecular formula is C₁₈H₁₆F₃NO, with a molecular weight of 343.32 g/mol (calculated from structural analogs in ). The compound belongs to a class of trifluorobenzophenones, which are widely used in pharmaceutical intermediates, agrochemicals, and materials science due to their electron-withdrawing fluorine atoms and aromatic stability.

Propriétés

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-12(4-6-13)11-22-7-1-2-8-22/h1-6,9-10H,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWUPHUKWZEWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643057 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-79-9 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone (CAS No. 898764-79-9) is a synthetic organic compound notable for its potential biological activities. The unique structure of this compound, which includes a trifluoromethyl group and a pyrrolinomethyl moiety, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Benzophenone Core : Provides a platform for various substitutions and biological interactions.

- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's binding affinity to biological targets.

- Pyrrolinomethyl Group : Potentially involved in receptor interactions and modulation of biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may exert its effects through:

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds with similar structures have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic enzymes.

Anticancer Properties

The potential anticancer activity of this compound is supported by various studies:

- Cell Line Studies : Preliminary data suggest that it may induce cytotoxicity in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. The compound's mechanism might involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 6.25 | Cytotoxicity |

| MCF-7 | Not specified | Potential apoptosis induction |

Case Studies

Several case studies have highlighted the therapeutic potential of benzophenone derivatives:

- Study on Anticancer Activity : A recent study evaluated the effects of various benzophenone derivatives on breast cancer cell lines. The findings indicated that compounds similar to this compound exhibited promising anticancer effects through modulation of apoptotic pathways.

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were tested against resistant bacterial strains. Results showed significant inhibition, suggesting potential use in developing new antimicrobial agents .

Comparaison Avec Des Composés Similaires

Key Observations :

- Heterocyclic Groups : Replacing pyrrolinium with azetidinium (4-membered ring) increases ring strain but improves metabolic stability compared to piperidinium (6-membered ring) analogs .

- Fluorine Substitution: The 3,4,5-trifluoro pattern enhances electron deficiency, improving reactivity in nucleophilic aromatic substitution compared to mono- or di-fluorinated analogs .

Physicochemical Properties

- Solubility : Pyrrolinium-containing derivatives exhibit higher aqueous solubility (estimated logP ~2.5) than piperidinium analogs (logP ~3.1) due to the smaller ring size and increased polarity .

- Thermal Stability: Trifluorobenzophenones generally decompose above 250°C, but azetidinium derivatives show lower thermal stability (~200°C) due to ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.